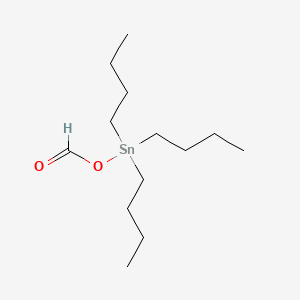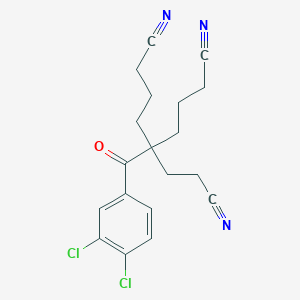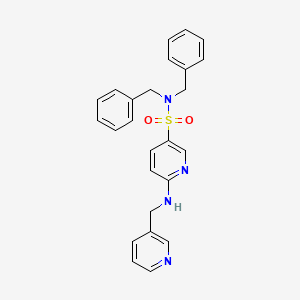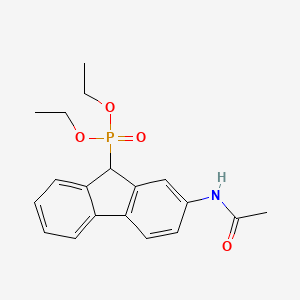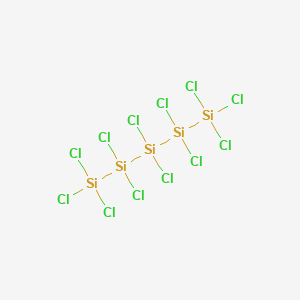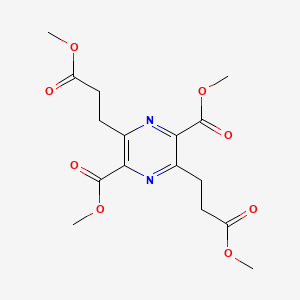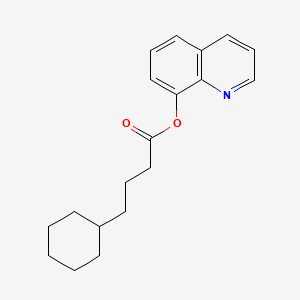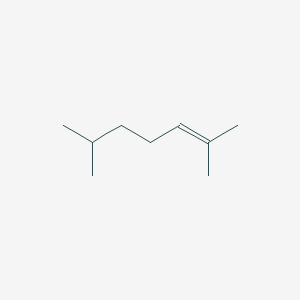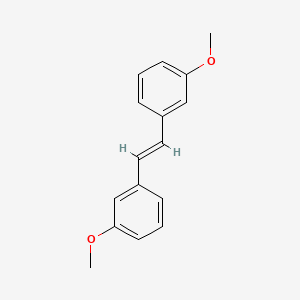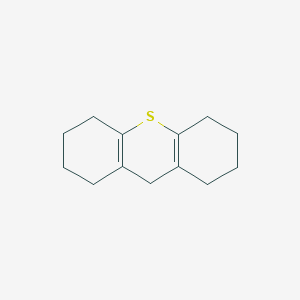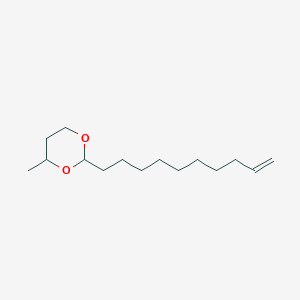![molecular formula C11H12N2O4S B14727925 (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid CAS No. 6268-83-3](/img/structure/B14727925.png)
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C11H12N2O4S This compound is characterized by the presence of a carbamoylsulfanyl group attached to an acetylamino phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with carbamoylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Reagents: Nitric acid, bromine.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The carbamoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. Additionally, the phenylacetic acid moiety can interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Lacks the carbamoylsulfanyl group but shares the phenylacetic acid structure.
Carbamoylsulfanylacetic acid: Contains the carbamoylsulfanyl group but lacks the phenyl ring.
Uniqueness
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid is unique due to the combination of the carbamoylsulfanyl group and the phenylacetic acid structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
6268-83-3 |
|---|---|
Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-[4-[(2-carbamoylsulfanylacetyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C11H12N2O4S/c12-11(17)18-6-9(14)13-8-3-1-7(2-4-8)5-10(15)16/h1-4H,5-6H2,(H2,12,17)(H,13,14)(H,15,16) |
InChI Key |
URDSUSQMKXUXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CSC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


